

2-(4-Bromophenyl)-4,7-dichloroquinazoline chemical properties

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Compound of Interest

Compound Name:	2-(4-Bromophenyl)-4,7-dichloroquinazoline
Cat. No.:	B1524401

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An In-depth Technical Guide to **2-(4-Bromophenyl)-4,7-dichloroquinazoline** for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(4-Bromophenyl)-4,7-dichloroquinazoline**, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, plausible synthetic routes, reactivity, and potential therapeutic applications, grounded in established scientific principles and data from analogous structures.

Introduction: The Quinazoline Scaffold in Modern Therapeutics

The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged scaffold in drug discovery.^{[1][2][3]} Its rigid structure and versatile substitution points allow for precise three-dimensional orientation of pharmacophoric groups, leading to high-affinity interactions with biological targets. Numerous quinazoline derivatives have been developed as potent therapeutic agents, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib.^[4] The subject of this guide, **2-(4-Bromophenyl)-4,7-dichloroquinazoline**, combines this

potent core with specific substituents that offer unique opportunities for chemical exploration and biological activity.

The key structural features are:

- The Quinazoline Core: Provides the fundamental framework for biological interaction.
- A 2-(4-Bromophenyl) Group: The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or engage in halogen bonding with protein targets.
- Dichloro Substitution (C4 and C7): The chlorine atom at the C4 position is a highly reactive leaving group, making it an ideal site for introducing diverse functional groups via nucleophilic substitution. The C7 chlorine modifies the electronic properties of the aromatic system and provides an additional point for potential interaction or further functionalization.

This combination makes **2-(4-Bromophenyl)-4,7-dichloroquinazoline** a valuable intermediate and a promising starting point for developing novel targeted therapies.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Physicochemical and Structural Properties

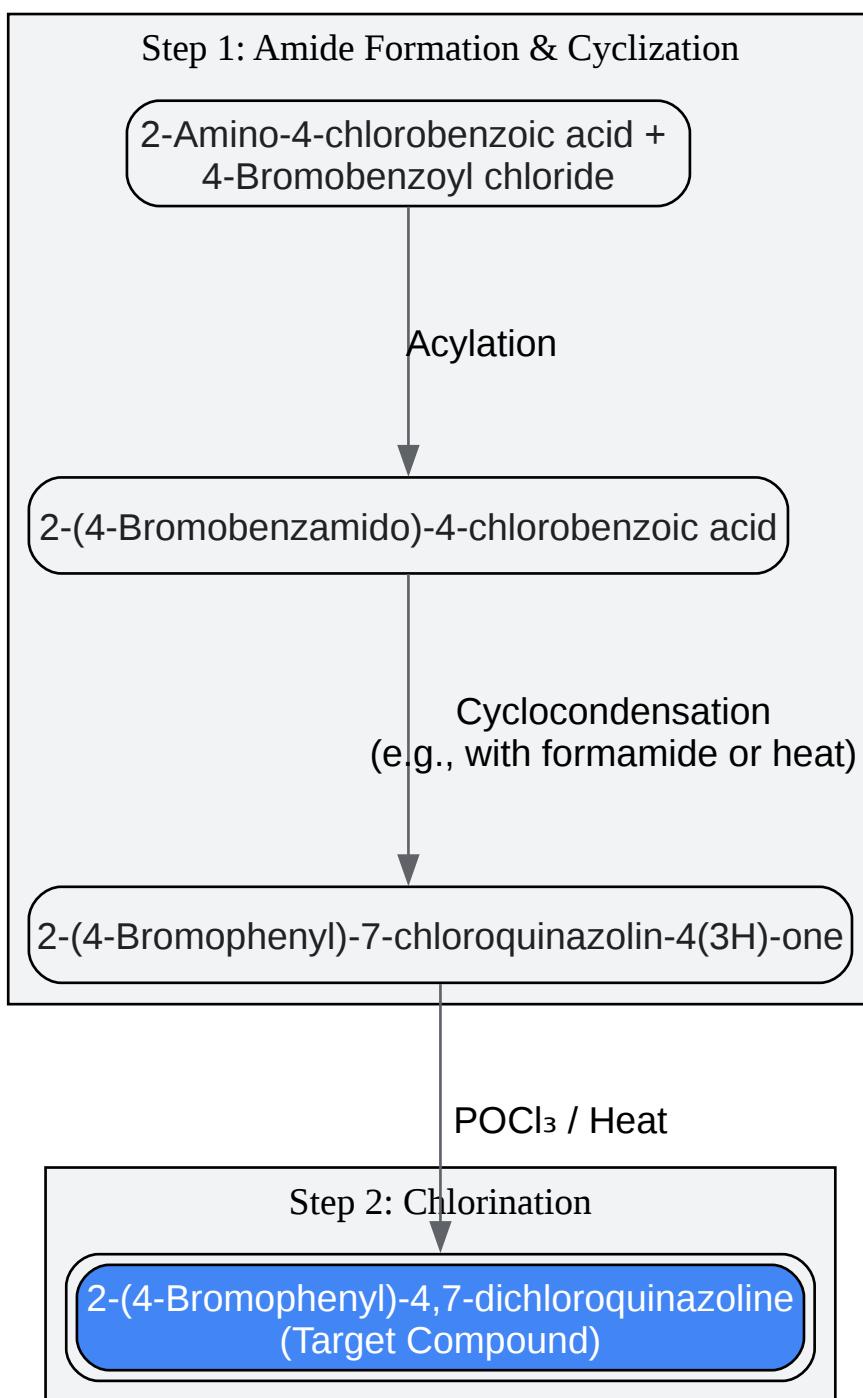
While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably identified from chemical databases and predicted based on its structure. These properties are essential for planning synthesis, purification, and formulation studies.

Property	Value / Description	Source
CAS Number	405933-94-0	[9] [10]
Molecular Formula	C ₁₄ H ₇ BrCl ₂ N ₂	[10]
Molecular Weight	354.03 g/mol	[10]
Exact Mass	351.91700 Da	[10]
Appearance	Expected to be a solid at room temperature.	[11]
Calculated XLogP3	5.4	[10]
InChIKey	NGPYFVCYASNVI- UHFFFAOYSA-N	[10]

Proposed Synthesis and Mechanistic Workflow

The synthesis of 2,4-disubstituted quinazolines can be achieved through various established methodologies.[\[12\]](#)[\[13\]](#) A highly plausible and efficient route for preparing **2-(4-Bromophenyl)-4,7-dichloroquinazoline** involves a multi-step process starting from a substituted anthranilic acid derivative. The key chlorination step utilizes a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert a quinazolinone intermediate into the desired dichloro-product.[\[14\]](#)[\[15\]](#)

Proposed Synthetic Pathway Diagram



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Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Causality: This protocol is designed based on well-established quinazoline synthesis methods. [15][16] The initial acylation protects the amine and introduces the bromophenyl moiety. The subsequent cyclization forms the stable quinazolinone ring. The final, critical step uses phosphorus oxychloride, a standard and effective reagent for converting the 4-oxo group to a 4-chloro group, which is the key reactive site for further derivatization.

- Step 1: Synthesis of 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one.
 - To a solution of 2-amino-4-chlorobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., pyridine or dioxane), add 4-bromobenzoyl chloride (1.1 equivalents) dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitored by TLC).
 - Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
 - Isolate the intermediate, 2-(4-bromobenzamido)-4-chlorobenzoic acid.
 - Heat the intermediate in an excess of formamide or with a dehydrating agent to effect cyclization to the quinazolinone.
 - Purify the resulting solid, 2-(4-Bromophenyl)-7-chloroquinazolin-4(3H)-one, by recrystallization.
- Step 2: Synthesis of **2-(4-Bromophenyl)-4,7-dichloroquinazoline**.
 - Suspend the quinazolinone from Step 1 (1 equivalent) in an excess of phosphorus oxychloride (POCl_3).
 - Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
 - Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution.

- Carefully cool the reaction mixture and slowly pour it onto crushed ice to quench the excess POCl_3 .
- Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.
- Filter the solid, wash with water, and dry under vacuum.
- Purify the crude **2-(4-Bromophenyl)-4,7-dichloroquinazoline** by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Spectral Characterization (Predicted)

No definitive, published spectra for this exact compound are readily available. However, based on known chemical shifts of similar quinazoline structures, a predicted spectral profile can be constructed.^[17] This serves as a guideline for researchers to confirm the identity of their synthesized material.

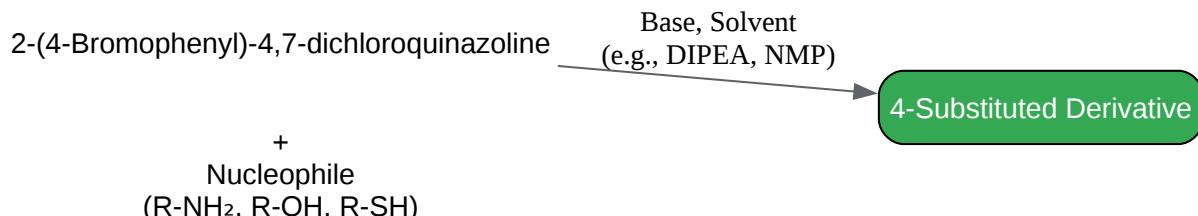
Data Type	Predicted Chemical Shifts and Multiplicities	Rationale
¹ H NMR	δ 8.4-8.6 (d, 2H), δ 8.1-8.3 (d, 1H), δ 7.6-7.8 (m, 3H), δ 7.5-7.6 (dd, 1H)	The two doublets at δ 8.4-8.6 and δ 7.6-7.8 correspond to the A ₂ B ₂ system of the 4-bromophenyl ring. The quinazoline protons at H-5, H-6, and H-8 will appear as a doublet, a doublet of doublets, and a doublet respectively, with their exact shifts influenced by the two chloro-substituents.
¹³ C NMR	δ 160-165 (C2, C4), δ 150-155 (C8a), δ 120-140 (aromatic carbons)	The quaternary carbons C2 and C4 attached to nitrogen and chlorine will be significantly downfield. The remaining signals will be in the standard aromatic region (δ 120-140 ppm).
Mass Spec (EI)	M ⁺ peak at m/z ~352, with characteristic isotopic pattern for 1 Br and 2 Cl atoms.	The molecular ion peak will show a distinctive pattern due to the isotopes of bromine (⁷⁹ Br/ ⁸¹ Br \approx 1:1) and chlorine (³⁵ Cl/ ³⁷ Cl \approx 3:1), providing strong evidence for the compound's elemental composition.

Reactivity and Derivatization Potential

The primary site of reactivity on the **2-(4-Bromophenyl)-4,7-dichloroquinazoline** core is the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (S_nAr).^[4] This reactivity is the cornerstone of its utility as a scaffold in drug discovery, allowing

for the systematic introduction of a wide array of functional groups to build a chemical library for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution (S_NAr) at C4



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Caption: General scheme for derivatization via S_NAr at the C4 position.

- Mechanism Insight: The electron-withdrawing nitrogen atoms at positions 1 and 3 activate the C4 position towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride ion is expelled.
- Common Nucleophiles and Resulting Structures:
 - Amines (R-NH₂): Reaction with primary or secondary amines is the most common modification, yielding 4-aminoquinazoline derivatives. These are key structures in many kinase inhibitors.
 - Alcohols/Phenols (R-OH): In the presence of a strong base, alcohols and phenols can displace the chlorine to form 4-alkoxy/aryloxy quinazolines.
 - Thiols (R-SH): Thiolates are excellent nucleophiles and react readily to form 4-thioether derivatives.

Potential Pharmacological Applications

The quinazoline scaffold is a well-established pharmacophore with a broad range of biological activities.^{[3][7][18]} Derivatives of **2-(4-Bromophenyl)-4,7-dichloroquinazoline** are logical candidates for investigation in several therapeutic areas.

- **Anticancer Agents:** Many clinically approved tyrosine kinase inhibitors (TKIs) are based on the 4-aminoquinazoline structure. This compound is an ideal precursor for synthesizing libraries of novel TKIs targeting receptors like EGFR, VEGFR, and others involved in tumor growth and proliferation.[5]
- **Anti-inflammatory Agents:** Quinazoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like phosphodiesterases (PDEs) or other inflammatory mediators.[8]
- **Antimicrobial Agents:** The planar, aromatic nature of the quinazoline ring allows it to intercalate with microbial DNA or inhibit key bacterial enzymes.[19][20] The introduction of varied side chains at the C4 position could lead to the discovery of new antibacterial or antifungal compounds.

Safety and Handling

As with any halogenated aromatic compound used in research, proper safety protocols must be followed.

- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- **Toxicity:** While specific toxicity data is not available, compounds of this class should be treated as potentially harmful if swallowed, inhaled, or in contact with skin. Avoid formation of dust and aerosols.[10]

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